REACTION_SMILES
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[C:1]([BH3-:2])#[N:3].[C:8](#[N:9])[c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[c:16]2[cH:17][cH:18][c:19]3[cH:20][cH:21][cH:22][cH:23][n:24]23)[cH:25][cH:26]1.[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH3:5][C:6]#[N:7].[Na+:4]>>[C:8](#[N:9])[c:10]1[cH:11][cH:12][c:13]([CH2:14][c:16]2[cH:17][cH:18][c:19]3[cH:20][cH:21][cH:22][cH:23][n:24]23)[cH:25][cH:26]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(=O)c2ccc3ccccn23)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
N#Cc1ccc(Cc2ccc3ccccn23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |